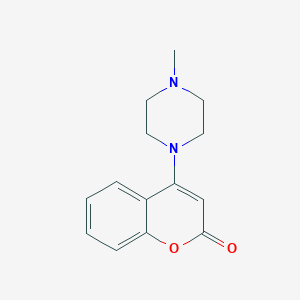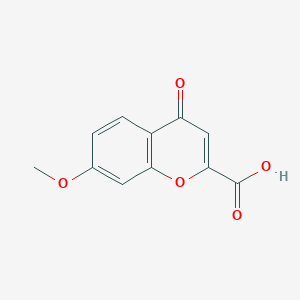![molecular formula C10H12N4OS B427742 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE](/img/structure/B427742.png)
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methoxybenzyl group attached to a sulfanyl group, which is further connected to a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the desired tetrazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- N-Ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Uniqueness
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, while the tetrazole ring contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.3g/mol |
Nombre IUPAC |
5-[(3-methoxyphenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-14-10(11-12-13-14)16-7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
KCCMPAXMNZYBLR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
SMILES canónico |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)


![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427670.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[4-(2-phenylethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427673.png)
![4-[(4-chlorobenzyl)amino]-2H-chromen-2-one](/img/structure/B427674.png)
![7-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B427676.png)

![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)

